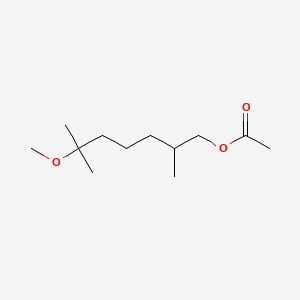

(6-Methoxy-2,6-dimethylheptyl) acetate

Description

(6-Methoxy-2,6-dimethylheptyl) acetate is an ester derivative of the aldehyde compound 6-methoxy-2,6-dimethylheptan-1-al (CAS # 62439-41-2). The acetate group (-OAc) replaces the aldehyde (-CHO) functional group, which may alter physicochemical properties such as volatility, solubility, and metabolic pathways.

Properties

IUPAC Name |

(6-methoxy-2,6-dimethylheptyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-10(9-15-11(2)13)7-6-8-12(3,4)14-5/h10H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMUSVGZWYAWPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)OC)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-2,6-dimethylheptyl) acetate typically involves the esterification of (6-methoxy-2,6-dimethylheptyl) alcohol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and increased efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-2,6-dimethylheptyl) acetate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and acetic acid in the presence of a strong acid or base.

Oxidation: The compound can be oxidized to form (6-methoxy-2,6-dimethylheptanoic) acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester can yield (6-methoxy-2,6-dimethylheptyl) alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Hydrolysis: (6-Methoxy-2,6-dimethylheptyl) alcohol and acetic acid.

Oxidation: (6-Methoxy-2,6-dimethylheptanoic) acid.

Reduction: (6-Methoxy-2,6-dimethylheptyl) alcohol.

Scientific Research Applications

(6-Methoxy-2,6-dimethylheptyl) acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of (6-Methoxy-2,6-dimethylheptyl) acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

Key compounds for comparison include:

6-Methoxy-2,6-dimethylheptan-1-al (CAS # 62439-41-2): The aldehyde precursor to the acetate.

Hydroxycitronellal (CAS # 107-75-5): A structurally analogous aldehyde used in fragrances.

(6-Methoxy-2,6-dimethylheptyl) Acetate : The target ester derivative.

| Compound | CAS Number | Functional Group | Key Structural Features |

|---|---|---|---|

| 6-Methoxy-2,6-dimethylheptan-1-al | 62439-41-2 | Aldehyde (-CHO) | Branched heptane chain with methoxy group |

| Hydroxycitronellal | 107-75-5 | Aldehyde (-CHO) | Linear monoterpene with hydroxyl and methoxy groups |

| This compound | N/A* | Ester (-OAc) | Acetylated derivative of the aldehyde above |

Toxicity and Genotoxicity Profiles

6-Methoxy-2,6-dimethylheptan-1-al

- In vitro micronucleus assay : Negative results in human peripheral blood lymphocytes (RIFM Report 71354) .

- Reconstructed skin micronucleus assay: No genotoxicity observed in EpiDerm models (RIFM Report 71356) .

- In vivo erythrocyte micronucleus assay : Negative in mouse peripheral blood (RIFM Report 69968) .

- Read-across utility : Accepted as a surrogate for hydroxycitronellal due to structural and metabolic similarities .

Hydroxycitronellal

- Limited toxicity data available.

- Relies on read-across from 6-methoxy-2,6-dimethylheptan-1-al for genotoxicity endpoints .

This compound

- No direct toxicity data identified in the evidence.

- Metabolic pathways may favor hydrolysis to the aldehyde form, necessitating further study.

Physicochemical and Application Differences

| Property | 6-Methoxy-2,6-dimethylheptan-1-al | Hydroxycitronellal | This compound |

|---|---|---|---|

| Volatility | High (aldehyde group) | Moderate | Lower (ester stabilization) |

| Solubility | Low in water | Low | Moderate in organic solvents |

| Stability | Prone to oxidation | Moderate | High (ester resistance to oxidation) |

| Primary Use | Fragrance intermediate | Fragrance additive | Potential stabilized fragrance agent |

Key Research Findings and Gaps

Aldehyde vs. Ester Reactivity : The replacement of -CHO with -OAc in the acetate derivative likely enhances stability, making it more suitable for long-term applications in consumer products .

Metabolic Concerns: Hydrolysis of the acetate to the aldehyde form in biological systems could reintroduce genotoxicity risks, requiring in vivo metabolic studies .

Data Limitations : The absence of direct toxicological data for the acetate underscores the need for targeted assays to validate read-across hypotheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.